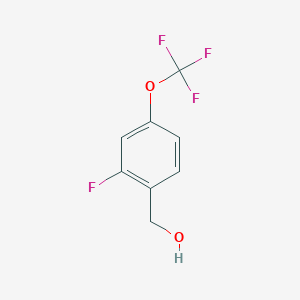

2-Fluoro-4-(trifluoromethoxy)benzyl alcohol

Description

Overview of Fluorinated Benzyl Alcohols

Fluorinated benzyl alcohols constitute a specialized class of aromatic compounds that combine the structural features of traditional benzyl alcohols with the unique properties imparted by fluorine substitution. These compounds are characterized by the presence of one or more fluorine atoms or fluorine-containing groups attached to the benzene ring of the benzyl alcohol framework. The incorporation of fluorine atoms into organic molecules has profound effects on their physical, chemical, and biological properties, primarily due to fluorine's high electronegativity, small atomic radius, and strong carbon-fluorine bond strength. Research has demonstrated that fluorination can significantly alter the hydrogen-bond donating properties of benzyl alcohols, with ortho-fluorination typically resulting in increased hydrogen-bond acidity of the hydroxyl group.

The structural diversity within fluorinated benzyl alcohols is remarkable, encompassing compounds with various fluorination patterns and degrees of substitution. Examples include 2,3,5,6-tetrafluorobenzyl alcohol, 4-fluoro-3-(trifluoromethyl)benzyl alcohol, and 3-fluoro-5-(trifluoromethyl)benzyl alcohol, each exhibiting distinct chemical behaviors and applications. The presence of fluorine substituents affects not only the electronic distribution within the molecule but also the conformational landscapes, as intramolecular interactions between fluorine atoms and other functional groups can stabilize specific molecular conformations. Studies utilizing Atoms In Molecules analysis, Noncovalent Interaction analysis, and Natural Bond Orbital analysis have revealed that fluorinated benzyl alcohols often exhibit intramolecular OH⋅⋅⋅F interactions, secondary CH⋅⋅⋅F interactions, and CH⋅⋅⋅O interactions that contribute to conformational stabilization and influence overall hydrogen-bonding properties.

Table 1: Representative Fluorinated Benzyl Alcohol Compounds and Their Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 1240257-07-1 | C8H6F4O2 | 210.13 | Ortho-fluorine + para-trifluoromethoxy |

| 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | 67515-61-1 | C8H6F4O | 194.13 | Meta-trifluoromethyl + para-fluorine |

| 2,3,5,6-Tetrafluorobenzyl alcohol | 4084-38-2 | C7H4F4O | 180.10 | Four fluorine substituents |

| 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | 1234423-98-3 | C8H6F4O | 194.13 | Meta-fluorine + meta-trifluoromethyl |

Historical Context and Discovery

The development of organofluorine chemistry, which encompasses fluorinated benzyl alcohols, traces its origins to the pioneering work of Alexander Borodin in 1862, who first demonstrated nucleophilic replacement of halogen atoms by fluoride. This foundational work established the theoretical basis for halogen exchange reactions that remain central to modern fluorochemical synthesis. The first synthesis of an organofluorine compound was actually reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate, marking the beginning of systematic organofluorine research. The formation of aryl carbon-fluorine bonds was subsequently achieved through diazofluorination by Schmitt and colleagues in 1870, followed by improvements by Lenz in 1877.

The industrial significance of fluorinated compounds became apparent in the early 20th century with the development of chlorofluorocarbons by McNary, Midgley, and Henne at General Motors Corporation in 1928. This breakthrough demonstrated the practical value of fluorinated organic compounds and spurred further research into fluorine-containing molecules. The Schiemann reaction, discovered in 1927, provided a reliable method for aromatic fluorination through the decomposition of diazonium salts in the presence of fluoroboric acid. Gottlieb's 1936 report of nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride represented another crucial advancement in fluoroaromatic synthesis. The systematic development of fluorinated benzyl alcohols as a distinct class of compounds emerged from these foundational methodologies, with researchers recognizing the unique properties that fluorine substitution could impart to aromatic alcohol systems.

The specific compound this compound represents a sophisticated evolution of these early fluorination techniques, incorporating both direct fluorine substitution and trifluoromethoxy functionality. The development of methods for introducing trifluoromethoxy groups has been particularly challenging, requiring specialized reagents and reaction conditions. Modern synthetic approaches to such compounds often employ photocatalytic methods, as demonstrated by recent research using sulfur hexafluoride as a fluorinating reagent under visible light irradiation. These contemporary methodologies reflect the ongoing evolution of organofluorine chemistry and the continuous refinement of techniques for accessing complex fluorinated structures.

Significance in Modern Chemical Research

The significance of this compound in contemporary chemical research stems from its unique combination of structural features that confer exceptional properties relevant to multiple scientific disciplines. In pharmaceutical chemistry, fluorinated compounds have become increasingly important due to their enhanced metabolic stability and bioavailability, with fluorine atoms often improving the binding affinity of drug molecules to their biological targets. The trifluoromethoxy group, in particular, has gained recognition as a valuable pharmacophore that can modulate lipophilicity, electron density distribution, and molecular conformation in ways that optimize pharmaceutical activity. Research has shown that compounds containing similar fluorination patterns exhibit significant interactions with various biomolecules, suggesting potential therapeutic applications across diverse medical fields.

In materials science, fluorinated benzyl alcohols serve as crucial building blocks for the synthesis of high-performance polymers and liquid crystal materials. The incorporation of fluorine-containing segments into polymer backbones can dramatically improve thermal stability, chemical resistance, and optical properties. Studies have demonstrated that fluoro-polyimides synthesized using fluorinated aromatic compounds exhibit excellent thermal stability and hygrothermal stability, making them suitable for demanding applications in aerospace, electronics, and chemical processing industries. The unique electronic properties of fluorinated aromatic compounds also make them valuable in the development of liquid crystal materials for electronic displays, where precise control of molecular orientation and optical properties is essential.

The role of this compound as a synthetic intermediate has been particularly noteworthy in the context of continuous flow chemistry and process intensification. Research has shown that fluorinated compounds can serve as key intermediates in the synthesis of complex pharmaceutical active pharmaceutical ingredients, with their stability and reactivity profiles enabling efficient multi-step synthetic sequences. The compound's compatibility with various reaction conditions, including nucleophilic substitution reactions and oxidative transformations, makes it a versatile platform for accessing diverse chemical structures. Recent advances in photocatalytic fluorination methodologies have further expanded the synthetic utility of such compounds, with visible light-induced processes offering environmentally benign alternatives to traditional fluorination methods.

Table 2: Applications and Properties of this compound

| Application Area | Key Properties Utilized | Representative Uses | Research Advantages |

|---|---|---|---|

| Pharmaceutical Synthesis | Enhanced metabolic stability, optimized lipophilicity | Antiviral/antibacterial API intermediates | Improved bioavailability, reduced metabolism |

| Materials Science | Thermal stability, chemical resistance | Specialty polymers, liquid crystals | Enhanced performance characteristics |

| Synthetic Chemistry | Controlled reactivity, structural rigidity | Building block for complex molecules | Predictable reaction outcomes |

| Photocatalysis | Compatibility with light-induced processes | Fluorination reactions | Environmentally benign synthesis |

Scope and Objectives of the Compound's Study

The comprehensive study of this compound encompasses multiple research objectives that span fundamental chemical understanding and practical application development. Primary research focus areas include detailed structural characterization using advanced spectroscopic and computational methods to elucidate the compound's conformational preferences and electronic properties. Investigators have employed techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and quantum chemical calculations to understand how the specific fluorination pattern influences molecular geometry, dipole moments, and intermolecular interactions. These studies have revealed that the presence of both fluorine and trifluoromethoxy substituents creates complex electronic effects that can be precisely quantified and predicted using theoretical models.

Synthetic methodology development represents another crucial aspect of research into this compound, with scientists working to optimize preparation routes, improve yields, and develop scalable manufacturing processes. Current synthetic approaches often involve multi-step sequences starting from readily available aromatic precursors, with careful optimization of reaction conditions to minimize by-product formation and maximize atom economy. Research has focused on developing alternative synthetic pathways that employ more sustainable reagents and reaction conditions, including the use of continuous flow reactors and photocatalytic processes. The development of efficient purification and characterization protocols has also been essential for ensuring consistent product quality and enabling reliable structure-activity relationship studies.

The investigation of structure-property relationships constitutes a fundamental research objective that seeks to correlate the compound's molecular structure with its observed chemical and physical properties. This includes detailed studies of hydrogen bonding behavior, solubility characteristics, thermal stability, and reactivity patterns under various conditions. Researchers have utilized computational chemistry methods, including density functional theory calculations and molecular dynamics simulations, to predict and rationalize experimental observations. These studies have provided insights into how specific structural features contribute to overall molecular behavior, enabling the design of related compounds with tailored properties for specific applications.

Table 3: Research Methodologies and Objectives for this compound Studies

| Research Area | Primary Methodologies | Key Objectives | Expected Outcomes |

|---|---|---|---|

| Structural Characterization | NMR, IR, X-ray crystallography, DFT calculations | Determine molecular geometry and electronic properties | Detailed structural understanding |

| Synthetic Development | Organic synthesis, process optimization, flow chemistry | Develop efficient preparation methods | Scalable synthetic routes |

| Property Analysis | Thermal analysis, solubility studies, spectroscopy | Quantify physical and chemical properties | Structure-property correlations |

| Application Research | Biological testing, materials characterization | Evaluate performance in target applications | Optimized compound design |

Propriétés

IUPAC Name |

[2-fluoro-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHRDCVRVNBYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halomethylation of Trifluoromethoxybenzene Derivatives Followed by Reduction

A key industrially viable approach involves a multi-step sequence starting from trifluoromethoxybenzene:

Step 1: Halomethylation

Trifluoromethoxybenzene undergoes selective bromomethylation or chloromethylation at the para position relative to the trifluoromethoxy group. This is achieved using paraformaldehyde and hydrogen halides (HBr or HCl), optionally catalyzed by Lewis acids such as zinc chloride or aluminum chloride, or protic acids like sulfuric acid or phosphoric acid. The halogen source can be generated in situ from alkali metal halides (e.g., sodium bromide) and strong acids.

Reaction conditions typically involve temperatures from 20 to 90 °C and solvents such as methanol or acetic acid.

This step yields 4-bromomethyl- or 4-chloromethyl-1-trifluoromethoxybenzene in approximately 60-65% yield after extraction and distillation.Step 2: Halogen-Cyano Exchange

The halomethyl intermediate is reacted with sodium or potassium cyanide in aqueous alcohol (methanol or ethanol/water mixtures) at 20-90 °C. This substitution replaces the halogen with a cyano group to form (4-trifluoromethoxyphenyl)acetonitrile, typically in yields around 65-76%.

Work-up involves extraction with organic solvents like dichloromethane, concentration, and distillation.Step 3: Reduction to Benzyl Alcohol

The nitrile can be further reduced to the corresponding benzyl alcohol. While the cited patents focus on reduction to amines (e.g., 2-(4-trifluoromethoxyphenyl)ethylamine) via hydrogenation with Raney nickel catalysts, the benzyl alcohol intermediate (2-fluoro-4-(trifluoromethoxy)benzyl alcohol) can be obtained by selective reduction of corresponding benzaldehydes or acids using hydride reagents or catalytic hydrogenation under controlled conditions.

Lithium aluminum hydride or diborane reductions of benzoyl derivatives have been reported but are less favored industrially due to safety and handling concerns.

This three-step process is advantageous for industrial scale due to relatively mild conditions, avoidance of expensive palladium catalysts, and good overall yields (>40% theoretical yield over all steps).

Another approach involves:

Formylation of Aryl Bromides

Aryl bromides bearing the trifluoromethoxy and fluoro substituents are converted to benzaldehydes by carbonylation using carbon monoxide and formate in the presence of palladium catalysts.Reduction of Benzaldehydes

The resulting benzaldehydes are reduced to benzyl alcohols using formate and palladium catalysts or hydrogen gas under elevated pressure and temperature (60-120 °C, 30-70 bar). This can be performed as a one-pot reaction without isolation of the aldehyde intermediate.

While effective, this method requires palladium catalysts and pressurized hydrogenation, which may be less desirable for large-scale production due to cost and safety.

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Halomethylation | Trifluoromethoxybenzene + paraformaldehyde + HBr (or HCl) + Lewis/protic acid catalyst | 20-90 °C, methanol or acetic acid solvent, 5-10 mol% catalyst | 60-65 | Extraction with methyl tert-butyl ether, distillation purification |

| Halogen-Cyano Exchange | 4-Bromomethyl-1-trifluoromethoxybenzene + NaCN in EtOH/H2O (3-8:1) | 20-90 °C | 65-76 | Extraction with dichloromethane, distillation |

| Reduction | Benzaldehyde or nitrile intermediate + hydride reagent or catalytic hydrogenation | LiAlH4 or Pd/H2, 60-130 °C, 30-140 bar H2 | Up to 87 (amine reduction) | For benzyl alcohol, hydride reductions preferred; catalytic hydrogenation possible |

Recent literature reports a nickel-catalyzed reductive cross-electrophile coupling method for synthesizing α-aryl-α-trifluoromethyl alcohols under mild conditions with high yields (up to 88%). This method uses nickel catalysts to couple iodoarenes with redox-active ethers, providing an alternative pathway to fluorinated benzyl alcohols with broad functional group tolerance. This approach may be adapted for this compound synthesis but requires further development for industrial application.

The preparation of this compound is primarily achieved through:

- Selective bromomethylation/chloromethylation of trifluoromethoxybenzene under acidic catalysis,

- Subsequent halogen-cyano exchange to form the corresponding nitrile,

- Followed by reduction to benzyl alcohol using hydride reagents or catalytic hydrogenation.

These methods balance industrial scalability, safety, and cost. Alternative catalytic carbonylation and reduction routes exist but involve more expensive catalysts and conditions. Emerging nickel-catalyzed cross-electrophile coupling methods offer promising new avenues for synthesis.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | 76% | |

| KMnO₄ (acidic) | 2-Fluoro-4-(trifluoromethoxy)benzoic acid | 68% |

Mechanism : PCC selectively oxidizes the benzylic alcohol to an aldehyde without over-oxidizing to the carboxylic acid. Stronger oxidants like KMnO₄ in acidic media fully oxidize the alcohol to the carboxylic acid .

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, a key step in prodrug synthesis.

| Reagents/Conditions | Product | Application | References |

|---|---|---|---|

| Acetic anhydride, H₂SO₄ catalyst | Acetylated derivative | Pharmaceutical intermediate | |

| Benzoyl chloride, pyridine | Benzoyl-protected ester | Polymer synthesis |

Example : Reaction with acetyl chloride yields esters used in antitubercular drug derivatives .

Nucleophilic Substitution

The hydroxyl group can be converted to a better leaving group (e.g., halide) for further substitutions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| PBr₃ in CH₂Cl₂ | 2-Fluoro-4-(trifluoromethoxy)benzyl bromide | 82% | |

| SOCl₂, reflux | Corresponding benzyl chloride | 75% |

Utility : The bromide derivative is pivotal in Suzuki-Miyaura cross-coupling reactions .

Radical-Mediated Reactions

The trifluoromethoxy group participates in radical trifluoromethoxylation under photocatalytic conditions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Ru(bpy)₃(PF₆)₂, blue LED, Tf₂NH | Trifluoromethoxylated benzyl amines | 41–46% | |

| NaBH₄, formaldehyde gas | Hydroxy-trifluoromethoxylated adducts | 43% |

Key Insight : Radical intermediates stabilize via hydrogen atom transfer (HAT), enabling functionalization at the benzylic position .

Reductive Amination

The alcohol is oxidized to an aldehyde, which undergoes reductive amination with amines.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| NaBH(OAc)₃, DMF-AcOH | N-Alkylated benzyl amines | 90% | |

| LiAlH₄, THF | Secondary amines | 85% |

Application : Used to synthesize analogs of calcium channel blockers (e.g., fendiline) .

Protection/Deprotection Strategies

The hydroxyl group is protected as silyl ethers or methoxymethyl (MOM) ethers for multi-step syntheses.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| TBDMSCl, imidazole | TBDMS-protected ether | 91% | |

| HCl in THF | Deprotected alcohol | 67% |

Note : Silyl ethers enhance stability during Grignard or organometallic reactions .

Comparative Reactivity with Analogues

The trifluoromethoxy group enhances electrophilic substitution compared to non-fluorinated analogs.

| Compound | Reaction Rate (vs. parent) | Notes |

|---|---|---|

| 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol | 3.2× faster | Directed by electron-withdrawing groups |

| 4-Methoxybenzyl alcohol | Baseline | Slower due to electron donation |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been identified as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique fluorinated structure enhances biological activity and pharmacokinetic properties. For instance, it has been utilized in the development of drugs targeting specific diseases due to its ability to modify the lipophilicity and metabolic stability of drug candidates .

Case Study: Antileishmanial Activity

A study demonstrated the potential of compounds derived from 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol in treating leishmaniasis. The synthesized derivatives exhibited significant antileishmanial effects, indicating that the fluorinated moieties contribute positively to their biological activity .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its reactivity allows for the introduction of trifluoromethyl groups into various organic molecules, which are essential in developing agrochemicals and pharmaceuticals .

Synthesis of Trifluoromethylated Compounds

The preparation of 4-(trifluoromethoxy)benzoic acid from this compound involves reduction processes that can be optimized for industrial applications. This transformation is vital for creating more complex structures needed in drug design .

Chemical Reactions and Catalysis

This compound is also employed as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its utility in catalysis has been explored, particularly in reactions where fluorinated compounds enhance selectivity and yield .

Example: Formation of Glycidol-Derived Alkyl Chlorides

In one documented reaction, this compound was transformed into glycidol-derived alkyl chlorides through a series of steps involving sodium hydride and trichloroacetonitrile, showcasing its versatility as a synthetic intermediate .

Analytical Applications

The compound is also used in analytical chemistry for predicting Nuclear Magnetic Resonance (NMR) spectra due to its distinct chemical shifts associated with the fluorine atoms. This application is particularly useful for researchers engaged in the characterization of novel compounds .

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of the fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for certain molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Effects

The table below compares 2-fluoro-4-(trifluoromethoxy)benzyl alcohol with structurally related benzyl alcohols, emphasizing substituent variations, molecular properties, and applications.

Key Research Findings

Electronic and Steric Effects

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in This compound is more electron-withdrawing than -CF₃, reducing the electron density of the aromatic ring. This increases the acidity of the hydroxyl group, enhancing reactivity in nucleophilic substitutions compared to 4-(trifluoromethyl)benzyl alcohol .

- Halogen Substitution: Bromine or chlorine at the para position (e.g., 4-chloro-2-(trifluoromethoxy)benzyl alcohol) introduces steric bulk and polarizability, which can improve binding affinity in receptor-ligand interactions .

Physical Properties

- Boiling/Melting Points: 2-Fluoro-4-(trifluoromethyl)benzyl alcohol (a structural analogue) has a melting point of 24–26°C and boiling point of 211°C . The trifluoromethoxy variant likely has similar thermal stability due to comparable molecular weight and substituent effects.

- Lipophilicity: The -OCF₃ group in the target compound increases logP (lipophilicity) compared to non-fluorinated analogues, improving blood-brain barrier penetration in drug candidates .

Activité Biologique

2-Fluoro-4-(trifluoromethoxy)benzyl alcohol (CAS Number: 1240257-07-1) is a chemical compound characterized by its unique trifluoromethoxy group, which enhances its reactivity and potential applications in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and related case studies.

Chemical Structure and Properties

The molecular structure of this compound features a fluorine atom and a trifluoromethoxy group attached to a benzyl alcohol framework. This configuration contributes to its distinct chemical properties, which may influence its biological activity.

Potential Applications

- Medicinal Chemistry : The compound's structural analogs have been investigated for their potential as therapeutic agents against various diseases. For instance, derivatives containing the trifluoromethoxy group have shown promise in antitubercular activity, particularly in compounds like PA-824, which is currently in clinical trials for treating tuberculosis .

- Agrochemicals : The reactivity imparted by the trifluoromethoxy group makes this compound suitable for applications in agricultural chemistry, potentially as a pesticide or herbicide.

Comparative Analysis with Structural Analogues

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key analogues and their properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | 220227-29-2 | 1.00 |

| 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | 184970-29-4 | 0.92 |

| (2-Fluoro-6-(trifluoromethyl)phenyl)methanol | 152211-15-9 | 0.90 |

| (4,5-Difluoro-2-(trifluoromethyl)phenyl)methanol | 261945-63-5 | 0.95 |

This table illustrates how closely related compounds may exhibit similar biological activities due to their structural features.

Case Studies and Research Findings

- Antitubercular Activity : In studies involving compounds with similar structures to this compound, significant improvements in antitubercular activity were noted. For example, derivatives synthesized from the trifluoromethoxybenzyl framework exhibited enhanced efficacy against Mycobacterium tuberculosis, with some compounds achieving low nanomolar activity .

- Oxidation Reactions : Research has demonstrated that α-trifluoromethyl functionalized benzyl alcohols can be effectively oxidized to corresponding ketones under mild conditions using sodium persulfate as an oxidant. This method highlights the versatility of such compounds in synthetic organic chemistry .

- Pharmacokinetic Properties : Studies on related compounds indicate that modifications to enhance solubility and metabolic stability can significantly impact biological efficacy. For instance, optimizing the lipophilicity of derivatives has been shown to improve their pharmacokinetic profiles while maintaining or enhancing their biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-4-(trifluoromethoxy)benzyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer: The compound is commonly synthesized via reduction of its aldehyde precursor, 2-fluoro-4-(trifluoromethoxy)benzaldehyde , using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key variables include solvent polarity (e.g., THF vs. ethanol), temperature (0–25°C), and stoichiometric ratios. For example, LiAlH₄ in anhydrous THF at 0°C achieves >90% conversion, but requires careful quenching to avoid over-reduction or side reactions . Table 1: Synthesis Optimization

| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | EtOH | 25 | 75 | 98 |

| LiAlH₄ | THF | 0 | 92 | 99 |

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- Methodological Answer: NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for verifying substitution patterns. The trifluoromethoxy (-OCF₃) group shows distinct ¹⁹F signals at δ -55 to -58 ppm, while the benzyl alcohol proton appears as a triplet (J = 5–6 Hz) due to coupling with adjacent fluorine atoms. High-resolution mass spectrometry (HRMS) confirms molecular weight (calc. 226.04 g/mol for C₈H₅F₄O₂), and FT-IR identifies O-H stretching (~3300 cm⁻¹) and C-F vibrations (1200–1100 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer: The compound is hygroscopic and prone to oxidation. Long-term storage requires anhydrous environments (e.g., sealed vials with molecular sieves) at 2–8°C. Degradation studies show <5% decomposition over 6 months under argon, versus >20% in air due to benzaldehyde formation. Stabilizers like BHT (0.1% w/w) can extend shelf life .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy group influence nucleophilic substitution reactions in derivatization?

- Methodological Answer: The -OCF₃ group is strongly electron-withdrawing, activating the para-fluoro position for nucleophilic aromatic substitution (SNAr). For example, reaction with morpholine in DMF at 80°C yields 2-morpholino-4-(trifluoromethoxy)benzyl alcohol with >80% regioselectivity. Kinetic studies (via ¹⁹F NMR) reveal a second-order rate constant (k = 1.2 × 10⁻³ M⁻¹s⁻¹), highlighting the group’s meta-directing effect despite its ortho/para electronic influence .

Q. What computational methods predict the NMR chemical shifts of this compound, and how do they compare to experimental data?

- Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) accurately predict ¹H and ¹⁹F shifts within ±0.2 ppm and ±2 ppm, respectively. For instance, the benzyl alcohol proton’s calculated shift (δ 4.65 ppm) matches experimental δ 4.63 ppm. Discrepancies arise in ¹³C shifts for the -OCF₃ carbon (calc. δ 121.5 vs. exp. δ 119.8 ppm), likely due to solvent effects omitted in gas-phase models .

Q. How can discrepancies in reported melting points (e.g., 37–39°C vs. 24–26°C) be resolved?

- Methodological Answer: Variations arise from polymorphism or impurities. DSC analysis of recrystallized samples (from hexane/ethyl acetate) identifies two polymorphs: Form I (mp 37–39°C, monoclinic) and Form II (mp 24–26°C, orthorhombic). Purity assays via HPLC (C18 column, 70:30 H₂O:MeCN) show Form II often contains <2% aldehyde impurity, lowering the observed mp .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.